

# Amfenac Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Amfenac sodium*

Cat. No.: *B1665971*

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## Introduction

**Amfenac sodium**, a non-steroidal anti-inflammatory drug (NSAID), is the sodium salt of (2-amino-3-benzoylphenyl)acetic acid.[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the chemical properties and structural attributes of **amfenac sodium**, crucial for its application in research and pharmaceutical development.

## Chemical and Physical Properties

**Amfenac sodium** is typically available as a light yellow to yellow solid and may exist in both anhydrous and monohydrate forms.[1] The sodium salt form enhances its aqueous solubility compared to its parent compound, amfenac.[1]

## Quantitative Physicochemical Data

Property	Value	Source(s)
Chemical Name	sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate	[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> NNaO <sub>4</sub> (monohydrate)	[1][2]
Molecular Weight	295.26 g/mol (monohydrate)	[1][2]
CAS Number	61618-27-7 (monohydrate), 61941-56-8 (anhydrous)	[1]
Parent Compound (Amfenac) CID	2136	[1]
Predicted pKa (Strongest Acidic)	3.95 (Chemaxon)	[1]
Predicted pKa (Strongest Basic)	1.77 (Chemaxon)	[1]
IC <sub>50</sub> for COX-1	0.25 µM (250 nM)	[3]
IC <sub>50</sub> for COX-2	0.15 µM (150 nM)	[3]

## Solubility

Solvent	Solubility	Conditions	Source(s)
Water	50 mg/mL	Ultrasonic treatment may be needed.	[1]
DMSO	59 - 150 mg/mL	Ultrasonic treatment and warming may be needed.	[1][3]
Ethanol	4 mg/mL	-	[1][3]

An experimental melting point for **amfenac sodium** is not consistently reported in publicly available literature.[1] For comparison, the related NSAID mefenamic acid has a melting point of 230-231 °C.[1] The thermal behavior of NSAID sodium salts can be complex and may result in decomposition before melting.[1]

## Chemical Structure

Amfenac is an oxo monocarboxylic acid where one of the phenyl groups of a benzophenone core is substituted by an amino group and a carboxymethyl group.<sup>[4]</sup>

**Figure 1:** Chemical structure of **Amfenac Sodium**.

## Spectroscopic Properties

Detailed experimental spectra for **amfenac sodium** are not readily available in the public domain. However, based on its chemical structure, the following spectroscopic characteristics can be predicted.<sup>[1]</sup>

### UV-Visible Spectroscopy

As an aromatic compound, amfenac is expected to show strong absorbance in the UV region. For the related compound bromfenac sodium, a  $\lambda_{\text{max}}$  of 268 nm has been reported.<sup>[1]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **amfenac sodium** is expected to exhibit characteristic absorption bands for its various functional groups.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H stretching (primary amine)	3300-3500 (two bands)
C=O stretching (ketone)	1650-1680
C=O stretching (carboxylate anion)	1550-1610 (asymmetric), 1400-1450 (symmetric)
C-N stretching	1250-1350
Aromatic C-H stretching	~3000-3100
Aromatic C=C bending	1450-1600

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would provide detailed structural information.

**<sup>1</sup>H-NMR (Predicted):**

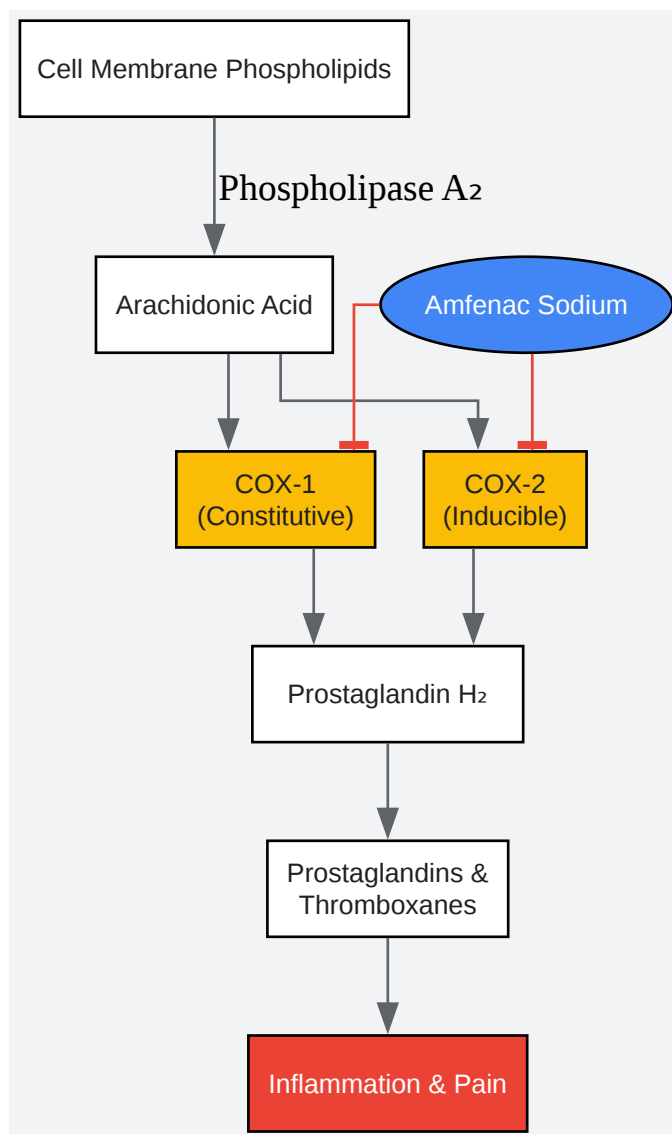
- Aromatic protons: 6.5 - 8.0 ppm
- -CH<sub>2</sub>- (acetic acid side chain): ~3.5 ppm
- -NH<sub>2</sub> protons: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

**<sup>13</sup>C-NMR (Predicted):**

- C=O (ketone): 190-200 ppm
- C=O (carboxylate): 170-180 ppm
- Aromatic carbons: 110-150 ppm
- -CH<sub>2</sub>-: ~40 ppm

## Mechanism of Action

**Amfenac sodium** exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the COX enzymes, amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H<sub>2</sub>, the precursor for various other prostaglandins and thromboxanes.[5][7] Amfenac exhibits a slightly higher affinity for COX-2 over COX-1.[8]



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**Figure 2:** Mechanism of action of **Amfenac Sodium**.

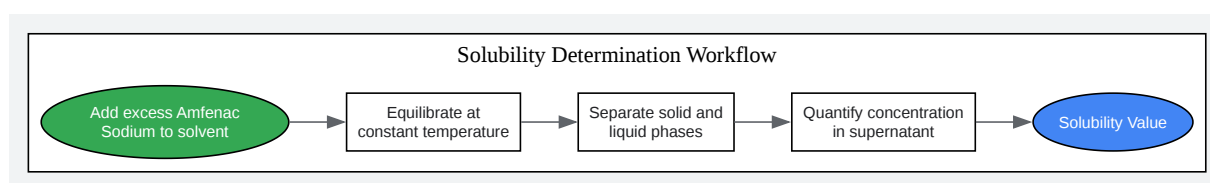
## Experimental Protocols

### Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

- Preparation of Saturated Solution: An excess amount of **amfenac sodium** is added to a known volume of the desired solvent in a sealed container.[1]

- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
- Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the solution.[1]
- Quantification: The concentration of **amfenac sodium** in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]



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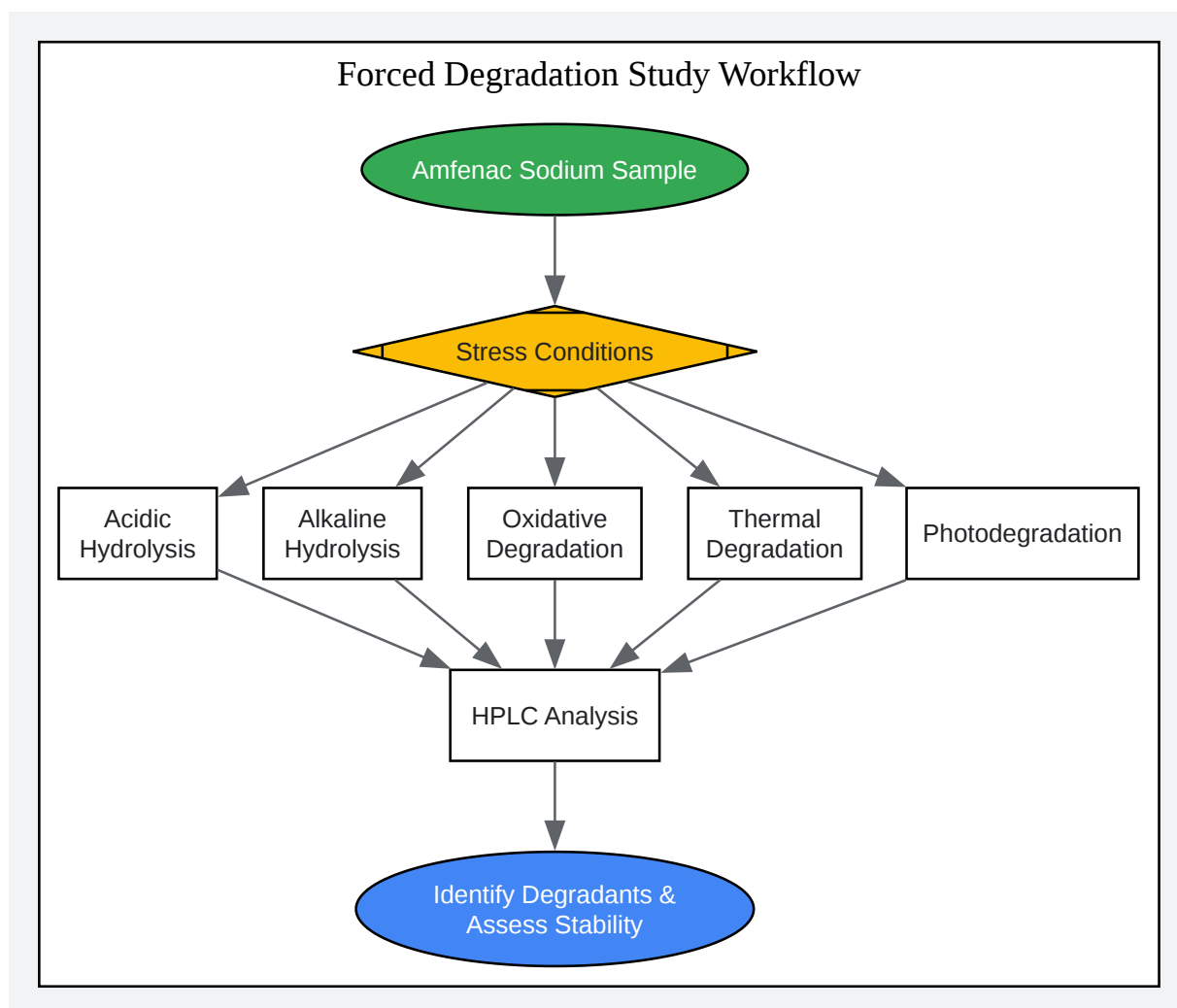
**Figure 3:** Workflow for determining the solubility of **Amfenac Sodium**.

## Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.

- Stress Conditions: Solutions of **amfenac sodium** are subjected to various stress conditions as per ICH guidelines, including:
  - Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[1]
  - Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[1]
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.[1]
  - Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).[1]

- Photodegradation: Exposing the solid drug or a solution to UV and visible light.[1]
- Sample Analysis: The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the drug from its degradation products.[1] A patent mentions that a major decomposition product is 7-benzoyl-2-oxindole.[1]



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**Figure 4:** Workflow for a forced degradation study of **Amfenac Sodium**.

## Conclusion

This technical guide has summarized the core chemical properties and structural features of **amfenac sodium** based on currently available scientific literature. While foundational characteristics are well-documented, further experimental investigation into properties such as

the melting point, pKa, and polymorphism is warranted to establish a more complete physicochemical profile. The provided experimental protocols serve as a foundation for such characterization studies, which are vital for the continued development and quality control of **amfenac sodium**-based pharmaceutical products.

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